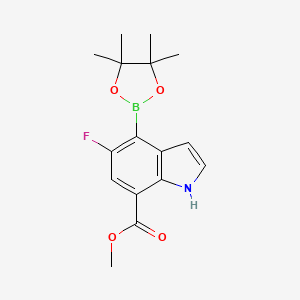
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate is a fluorinated boronic acid ester derivative. This compound is significant in organic synthesis due to its unique structure, which includes a boronic acid pinacol ester and a fluorinated indole moiety. These features make it a valuable intermediate in various chemical reactions, particularly in the field of medicinal chemistry.
準備方法
The synthesis of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or a similar method.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Boronic Acid Ester Formation: The boronic acid ester is formed by reacting the fluorinated indole with bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic acid ester can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Suzuki Coupling: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.
Biological Studies: The compound’s fluorinated indole moiety makes it useful in studying enzyme interactions and receptor binding.
Material Science: It is used in the development of organic electronic materials and polymers.
Chemical Biology: The compound is employed in the design of probes for imaging and diagnostic purposes.
作用機序
The mechanism of action of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with enzymes and receptors, modulating their activity. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design.
類似化合物との比較
Similar compounds include other fluorinated boronic acid esters and indole derivatives, such as:
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Compared to these compounds, Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate is unique due to its specific indole structure and the presence of both a fluorine atom and a boronic acid ester group. This combination of features enhances its reactivity and makes it particularly valuable in medicinal chemistry and material science.
特性
分子式 |
C16H19BFNO4 |
|---|---|
分子量 |
319.1 g/mol |
IUPAC名 |
methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate |
InChI |
InChI=1S/C16H19BFNO4/c1-15(2)16(3,4)23-17(22-15)12-9-6-7-19-13(9)10(8-11(12)18)14(20)21-5/h6-8,19H,1-5H3 |
InChIキー |
SYCCYEKDHDQTGY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C3=C2C=CN3)C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


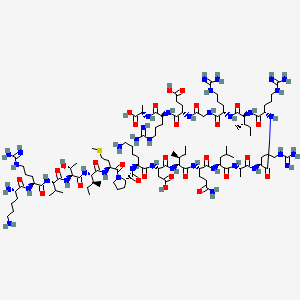
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
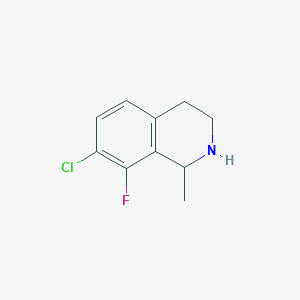
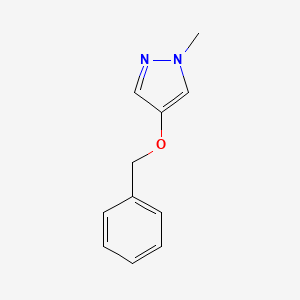
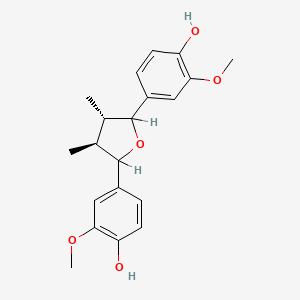
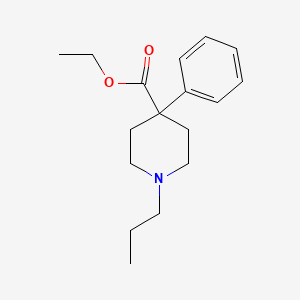
![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
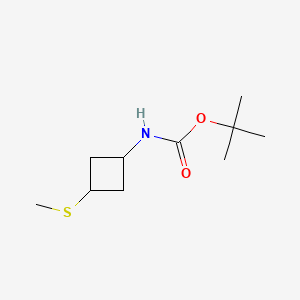
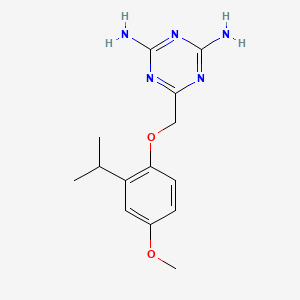

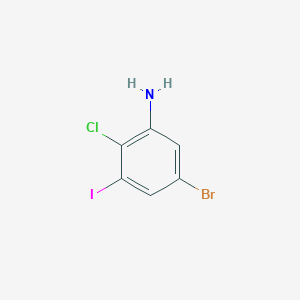
![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
